molecular formula C16H27N2O4P B1663715 (R)-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid CAS No. 909725-61-7

(R)-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid

Cat. No. B1663715
M. Wt: 342.37 g/mol
InChI Key: FWJRVGZWNDOOFH-OAHLLOKOSA-N
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Description

This compound contains several functional groups including an amino group (-NH2), a phenyl group (a variant of a benzene ring), and a phosphonic acid group (-PO3H2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the phenyl group could potentially introduce aromatic character into the molecule .


Chemical Reactions Analysis

The amino and phosphonic acid groups are both reactive and could participate in a variety of chemical reactions. For example, the amino group could engage in reactions like amide bond formation, while the phosphonic acid group could participate in esterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and phosphonic acid groups could make this compound soluble in water .

Scientific Research Applications

  • Field : Synthesis of Regioregular Thiophene-Based Conjugated Polymers

    • Application : These polymers are used for electronic and optoelectronic applications .
    • Method : The synthesis involves nickel and palladium-based catalytic systems .
    • Results : The synthesized polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
  • Field : Molecular-Weight-Dependent Mobilities in Regioregular Poly(3-hexyl-thiophene) Diodes

    • Application : The study investigates the transport properties of regioregular poly(3-hexyl-thiophene) of different molecular weights in a diode geometry .
    • Method : The study involves measuring the mobility values at room temperature .
    • Results : The mobility values increase from 1.33 × 10 − 5 cm 2 ∕ V s to 3.30 × 10 − 4 cm 2 ∕ V s as the molecular weight is increased from 2.9 to 31.1 kg ∕ mol .
  • Field : Malonic Ester Synthesis

    • Application : This is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .
    • Method : The synthesis involves the use of a strong base to deprotonate the carbons alpha to carbonyl groups. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .
    • Results : The malonic ester synthesis is used for the synthesis of barbiturates, as well as sedatives and anticonvulsants .
  • Field : Conversion of Alkyl Halides to Carboxylic Acids

    • Application : Malonic ester is a reagent specifically used in a reaction which converts alkyl halides to carboxylic acids .
    • Method : The reaction involves the generation of an enolate ion from ethyl acetate, followed by hydrolysis of the resultant ester .
    • Results : Malonic ester synthesis provides a more convenient alternative to convert alkyl halides to carboxylic acids .
  • Field : Synthesis of Regioregular Thiophene-Based Conjugated Polymers

    • Application : These polymers are used for electronic and optoelectronic applications .
    • Method : The synthesis involves nickel and palladium-based catalytic systems .
    • Results : The synthesized polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
  • Field : Energy Harvesting Materials

    • Application : Poly (3-Hexylthiophene) (P3HT), Poly (Gamma-Benzyl-l-Glutamate) (PBLG) and Poly (Methyl Methacrylate) (PMMA) have found considerable attention in energy harvesting, especially for but not limited to organic solar cells, transducers and energy storage applications .
    • Method : The study involves the use of these polymers in various energy devices .
    • Results : These polymers have shown to maximize the efficiency of energy devices .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide detailed information .

properties

IUPAC Name

[(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJRVGZWNDOOFH-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](CCP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425901
Record name [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid

CAS RN

909725-61-7
Record name P-[(3R)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909725-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3R)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid
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(R)-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid
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(R)-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid
Reactant of Route 4
(R)-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid
Reactant of Route 5
(R)-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid
Reactant of Route 6
(R)-3-Amino-4-(3-hexylphenylamino)-4-oxobutylphosphonic acid

Citations

For This Compound
25
Citations
E Martínez-Pinilla, O Rabal, I Reyes-Resina… - … of Pharmacology and …, 2016 - ASPET
Endocannabinoids act on G protein–coupled receptors that are considered potential targets for a variety of diseases. There are two different cannabinoid receptor types: ligands for …
Number of citations: 23 jpet.aspetjournals.org
E Guzzolino, E Chiavacci, N Ahuja, L Mariani… - Frontiers in cell and …, 2018 - frontiersin.org
Sphingosine-1-phosphate is a bioactive lipid and a signaling molecule integrated into many physiological systems such as differentiation, proliferation and migration. In mammals S1P …
Number of citations: 14 www.frontiersin.org
H Rosen, PJ Gonzalez-Cabrera… - Annual review of …, 2009 - annualreviews.org
The sphingosine 1-phosphate (S1P) receptor signaling system is a productive model system. A hydrophobic zwitterionic lysophospholipid ligand with difficult physical properties …
Number of citations: 496 www.annualreviews.org
RJ Watters, HG Wang, SS Sung… - Anti-Cancer Agents …, 2011 - ingentaconnect.com
Sphingosine 1-phosphate (S1P) is a bioactive lipid with diverse biological functions, including cell proliferation, differentiation, angiogenesis, chemotaxis, and migration. Many of the …
Number of citations: 53 www.ingentaconnect.com
C Schultz - Nature Chemical Biology, 2006 - nature.com
Sphingosine 1-phosphate (S1P), a lysophospholipid and known immune regulator, stimulates distinct signaling pathways. A specific S1P antagonist that can be used systemically for …
Number of citations: 4 www.nature.com
B Heim - 2020 - oparu.uni-ulm.de
G protein–coupled receptors are membrane proteins involved in signal transduction across the biological lipid bilayer. This receptor class represent both the largest membrane protein …
Number of citations: 2 oparu.uni-ulm.de
FH Greig, K Nather, MD Ballantyne, ZH Kazi… - European Journal of …, 2019 - Elsevier
In the isolated rat carotid artery, the endocannabinoid anandamide induces endothelium-dependent relaxation via activation of the enzyme sphingosine kinase (SK). This generates …
Number of citations: 10 www.sciencedirect.com
G Tarrasón, M Aulí, S Mustafa, V Dolgachev… - International …, 2011 - Elsevier
Agonists of the sphingosine-1-phosphate (S1P) receptors, like fingolimod (FTY720), are a novel class of immunomodulators. Administration of these compounds prevents the egress of …
Number of citations: 70 www.sciencedirect.com
SN Syed, A Weigert, B Brüne - International Journal of Molecular …, 2020 - mdpi.com
Recent studies suggested an important contribution of sphingosine-1-phospate (S1P) signaling via its specific receptors (S1PRs) in the production of pro-inflammatory mediators such …
Number of citations: 13 www.mdpi.com
M Schuchardt, M Tölle, J Prüfer… - British journal of …, 2011 - Wiley Online Library
Sphingosine‐1‐phosphate (S1P) was identified as a crucial molecule for regulating immune responses, inflammatory processes as well as influencing the cardiovascular system. S1P …
Number of citations: 81 bpspubs.onlinelibrary.wiley.com

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